2,4-Dibromo-6-ethynylaniline

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 543740-86-9, establishing its unique identity within the chemical literature. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being this compound. Alternative nomenclature includes 2,4-dibromo-6-ethynyl-phenylamine, reflecting the functional group arrangements on the benzene ring.

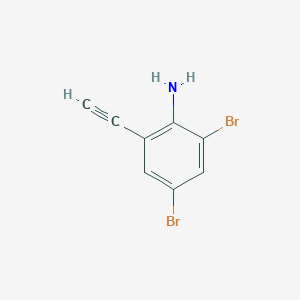

The molecular formula C8H5Br2N indicates a relatively simple aromatic structure with significant halogen content. The molecular weight of 274.94 daltons positions this compound within the typical range for substituted aniline derivatives. The structural representation using Simplified Molecular Input Line Entry System notation appears as NC1=C(C#C)C=C(Br)C=C1Br, clearly delineating the positions of the amino group, bromine substituents, and ethynyl functionality.

The compound exhibits specific regiochemistry with bromine atoms positioned at the 2 and 4 positions relative to the amino group, while the ethynyl substituent occupies the 6 position. This substitution pattern creates an asymmetric molecule with distinct electronic properties compared to other brominated aniline derivatives. The ethynyl group introduces additional reactivity through its triple bond functionality, enabling participation in various coupling reactions that are not possible with simple brominated anilines.

Historical Context in Organobromine Compound Research

The development of organobromine chemistry has undergone remarkable expansion since the early recognition of naturally occurring brominated compounds. Historical records indicate that known natural organobromine compounds numbered approximately 60 in 1973, but this figure has grown dramatically to more than 1600 compounds in subsequent decades. This exponential growth reflects both improved analytical techniques and increased recognition of the importance of bromine-containing molecules in biological systems.

Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, also called organobromides, which are organic compounds containing carbon bonded to bromine. The field has gained prominence due to the widespread occurrence of brominated compounds in marine environments, where organisms produce these molecules through enzymatic processes involving bromoperoxidases. The oceans are estimated to release substantial quantities of brominated compounds annually, including 1-2 million tons of bromoform and 56,000 tons of bromomethane.

The synthetic development of compounds like this compound represents an evolution from early organobromine research focused primarily on naturally occurring molecules. Modern synthetic approaches have enabled the preparation of complex brominated aromatic systems that combine multiple functional groups for enhanced reactivity. The integration of ethynyl functionality with brominated anilines exemplifies this advancement, as it provides access to compounds capable of participating in sophisticated cross-coupling reactions.

Cross-coupling methodologies involving alkynylsilanes and brominated aromatics have proven particularly significant in recent synthetic developments. The Sonogashira reaction has emerged as a crucial synthetic entry into aryl alkynes and conjugated enynes, typically employing palladium-catalyzed or palladium/copper-catalyzed protocols. These methodologies have enabled the preparation of compounds like this compound through controlled introduction of ethynyl groups into brominated aromatic systems.

Position Within Brominated Aniline Derivatives

This compound occupies a distinctive position within the broader family of brominated aniline derivatives, which includes numerous structurally related compounds with varying substitution patterns. The parent compound 2,4-dibromoaniline, bearing Chemical Abstracts Service number 615-57-6, provides the foundational structure from which the ethynyl-substituted derivative is developed. This parent compound exhibits specific physical properties including a melting point of 78-80 degrees Celsius and a boiling point of 156 degrees Celsius at 24 millimeters of mercury pressure.

The brominated aniline family encompasses compounds with diverse substitution patterns that significantly influence their chemical and physical properties. For example, 2,4-dibromo-6-methylaniline (Chemical Abstracts Service number 30273-41-7) represents a closely related structure where a methyl group replaces the ethynyl functionality. This compound exhibits a molecular weight of 264.95 daltons and serves as an intermediate in pharmaceutical and agrochemical synthesis. Similarly, 2,6-dibromo-4-methylaniline (Chemical Abstracts Service number 6968-24-7) demonstrates how positional isomerism affects molecular properties and applications.

The ethynyl substitution in this compound introduces unique reactivity characteristics that distinguish it from simple alkyl-substituted brominated anilines. The triple bond functionality enables participation in cross-coupling reactions, cycloaddition processes, and other transformations that expand the synthetic utility of the molecule. This enhanced reactivity has made ethynyl-substituted brominated anilines valuable intermediates in the preparation of complex organic materials and pharmaceutical compounds.

Recent synthetic applications have demonstrated the utility of this compound in various cross-coupling methodologies. The compound can serve as both a nucleophilic and electrophilic partner in different reaction contexts, depending on the specific reaction conditions and coupling partners employed. This dual reactivity profile positions the compound as a versatile building block for constructing complex molecular architectures through sequential coupling operations.

Properties

IUPAC Name |

2,4-dibromo-6-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBPCLDDZUSXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466629 | |

| Record name | 2,4-Dibromo-6-ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543740-86-9 | |

| Record name | 2,4-Dibromo-6-ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the Ethynyl Group via Sonogashira Coupling

The ethynyl group at the 6-position is introduced predominantly through palladium-catalyzed Sonogashira cross-coupling reactions between 2,4-dibromoaniline derivatives (or their halogenated precursors) and terminal alkynes.

- Typical catalysts include Pd(PPh3)2Cl2 or Pd(PPh3)4 with copper(I) iodide as co-catalyst.

- Base such as triethylamine or diisopropylethylamine is used to facilitate the coupling.

- Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are common.

This method allows the installation of the ethynyl group with high regioselectivity and yield.

Representative Research Findings

Gold(III) Chloride Catalyzed Dimerization and Preparation Context

A study involving this compound (500 mg, 1.81 mmol) dissolved in dry acetonitrile demonstrated the compound’s reactivity in gold(III)-catalyzed dimerization to form substituted quinolines, indicating the availability and purity of the compound for further synthetic applications.

- The preparation of this compound was implied as a precursor in this study.

- The compound was handled under inert atmosphere and dry conditions, highlighting its sensitivity and the need for careful preparation.

Synthesis of Related Bromoethynyl Anilines

In a related synthesis, 2-bromo-4-tert-butyl-6-iodoaniline was converted into ethynyl derivatives through coupling reactions, demonstrating the feasibility of preparing ethynyl anilines with multiple halogen substituents.

- The use of zinc iodide and palladium catalysts was reported for similar transformations.

- Characterization data such as NMR and HR-MS confirmed the structure and purity of the products.

Data Table: Typical Reaction Conditions for Preparation of this compound

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | 0–25 °C | 1–3 hours | 70–85 | Selective 2,4-dibromination |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N, terminal alkyne | Room temp to 60 °C | 4–24 hours | 60–90 | Inert atmosphere, dry solvent |

| Purification | Column chromatography or recrystallization | Ambient | — | — | Ensures high purity |

Analytical Characterization

- NMR Spectroscopy: Characteristic signals include aromatic protons affected by bromine substitution and ethynyl proton signals.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with C8H5Br2N.

- Melting Point: Typically in the range of 186–188 °C for related substituted quinolines derived from this compound.

Summary of Key Notes on Preparation

- The preparation of this compound requires careful control of bromination to avoid polybromination.

- Sonogashira coupling is the preferred method for ethynyl group introduction due to its high regioselectivity and functional group tolerance.

- The compound is sensitive to moisture and oxygen; thus, inert atmosphere and dry solvents are recommended during synthesis and handling.

- Purification by column chromatography or recrystallization is necessary to achieve high purity for further synthetic applications.

- The compound serves as a valuable intermediate in the synthesis of complex heterocycles, such as substituted quinolines catalyzed by gold(III) chloride.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,4-Dibromo-6-ethynylaniline can undergo oxidation reactions, where the ethynyl group can be converted to various functional groups such as carboxylic acids or ketones.

Reduction: The compound can be reduced to form 2,4-dibromo-6-ethylaniline.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Products such as 2,4-dibromo-6-ethynylbenzoic acid.

Reduction: 2,4-Dibromo-6-ethylaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

2,4-Dibromo-6-ethynylaniline is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Suzuki-Miyaura coupling .

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Industry:

The compound is used in the development of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-ethynylaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Trends

- Substituent Effects : Bromine increases molecular weight and thermal stability compared to chlorine. Ethynyl groups enhance reactivity in cross-coupling reactions due to sp-hybridized carbon atoms, unlike methyl or ethyl groups .

- Solubility : Nitro and bromine substituents reduce solubility in polar solvents, while ethynyl groups may improve solubility in aromatic solvents via π-π interactions.

- Applications : Brominated ethynylanilines are promising in synthesizing conjugated polymers or drug candidates, whereas nitro-substituted analogs are more suited for explosive or dye industries .

Biological Activity

2,4-Dibromo-6-ethynylaniline is an organic compound with the molecular formula C10H7Br2N. It belongs to the class of substituted anilines and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Biological Activity

Research on the biological activity of this compound is limited but suggests several promising applications:

- Anticancer Properties : Preliminary studies indicate that compounds with ethynyl and bromine substitutions may exhibit anticancer activity. The presence of the ethynyl group can enhance interactions with biological targets, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Some studies have reported that similar compounds possess antimicrobial properties. The bromine atoms may enhance the lipophilicity of the compound, aiding in membrane penetration and increasing efficacy against microbial strains.

Case Studies

- Anticancer Studies : A study evaluating a series of alkynyl-substituted anilines found that this compound showed moderate cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve disruption of cellular signaling pathways related to proliferation and survival .

- Antimicrobial Efficacy : Another investigation into related compounds demonstrated that brominated anilines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is scarce, it is reasonable to infer similar properties based on structural analogs.

Data Table: Biological Activities of Related Compounds

The proposed mechanism of action for this compound's biological activity involves:

- Interaction with DNA : The ethynyl group may facilitate intercalation into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways, particularly those related to cancer cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.